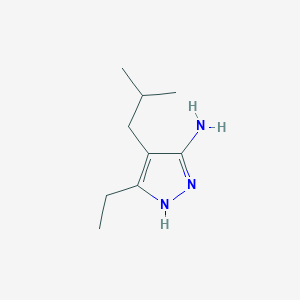

3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17838836

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 5-ethyl-4-(2-methylpropyl)-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H17N3/c1-4-8-7(5-6(2)3)9(10)12-11-8/h6H,4-5H2,1-3H3,(H3,10,11,12) |

| Standard InChI Key | ZUTADJMCHLGSNT-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=NN1)N)CC(C)C |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine reflects its substituent arrangement (Fig. 1). The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. Key features include:

-

3-position: Ethyl group (-CH₂CH₃)

-

4-position: 2-methylpropyl (isobutyl) group (-CH₂CH(CH₃)₂)

-

5-position: Primary amine (-NH₂)

Molecular Formula: C₉H₁₇N₃

Molar Mass: 167.25 g/mol (calculated)

CAS Registry: No specific CAS entry was identified for this exact structure, but the analog 3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine (CAS 1311416-79-1) shares a similar framework with a methyl group instead of ethyl at the 3-position .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis for 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is documented, methodologies for analogous pyrazoles suggest feasible pathways:

Pathway 1: Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

A common pyrazole synthesis involves reacting hydrazine derivatives with 1,3-diketones or alkynones. For example:

-

Diethyl butynedioate and ethylhydrazine could undergo cyclization to form the pyrazole core .

-

Subsequent functionalization via alkylation or nucleophilic substitution introduces the ethyl and isobutyl groups.

Pathway 2: Bromination and Amination

Adapting a patent method for 5-bromo-1-methyl-1H-pyrazol-3-amine :

-

Start with ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

-

Substitute hydroxy with bromine using POBr₃, then replace bromine with an amine group.

-

Modify the protocol to incorporate ethyl and isobutyl substituents.

Critical Challenges:

-

Steric hindrance from the bulky isobutyl group may reduce reaction yields.

-

Regioselectivity must be controlled to ensure proper substituent placement.

Physicochemical Properties

Predicted Properties

Using the methyl analog (CAS 1311416-79-1) as a reference :

-

Solubility: Likely low in water due to hydrophobic isobutyl and ethyl groups; soluble in organic solvents (e.g., ethanol, DMSO).

-

Melting Point: Estimated 80–100°C (methyl analog: 95–105°C).

-

Stability: Stable under ambient conditions but may degrade under strong acids/bases.

Spectroscopic Data

-

IR Spectroscopy: N-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹).

-

NMR:

-

¹H NMR: δ 1.2–1.4 (ethyl CH₃), δ 1.6–1.8 (isobutyl CH(CH₃)₂), δ 6.2 (pyrazole C-H).

-

¹³C NMR: δ 12–15 (ethyl CH₃), δ 20–25 (isobutyl CH₃), δ 140–150 (pyrazole carbons).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume